![molecular formula C10H9ClN2OS B1452068 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 946418-99-1](/img/structure/B1452068.png)
5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole is involved in the synthesis of various compounds with potential biological activities. For instance, it's used in the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which are evaluated as antimicrobial agents against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, the compound has been used in the synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, demonstrating nematocidal activities against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).
Biological and Pharmacological Activities
The compound is a part of structural frameworks in various synthesized molecules with reported biological activities. Synthesized derivatives involving thiadiazole moieties, where this compound might play a role, show a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. Notably, some derivatives have been found potent in antimicrobial spectrum against microbes and exhibited significant anti-inflammatory, analgesic, and ulcerogenic activities (Kumar & Panwar, 2015).
Corrosion Inhibition
The compound is part of studies focusing on corrosion inhibition. For instance, a derivative of 1,3,4-thiadiazole, synthesized and investigated as a corrosion inhibitor for mild steel in an acidic environment, demonstrated significant inhibition efficiency, hinting at the potential of this compound derivatives in this field (Attou et al., 2020).
Antimicrobial Studies
Several derivatives of 1,3,4-thiadiazole, potentially including this compound, have been synthesized and studied for antimicrobial properties. These studies are focused on finding new derivatives with significant activities as antibacterial and antifungal agents (Ameen & Qasir, 2017).
Safety and Hazards
The safety information available indicates that “5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole” is harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors within the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other thiadiazole compounds, which often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Thiadiazole compounds are often involved in various biochemical processes, including signal transduction, enzyme inhibition, and modulation of ion channels .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds often result in the modulation of cellular processes, including cell signaling, enzyme activity, and ion channel function .
properties
IUPAC Name |
5-chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-4-2-3-7(5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPSSRHPXZRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207673 | |
Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946418-99-1 | |
Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946418-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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